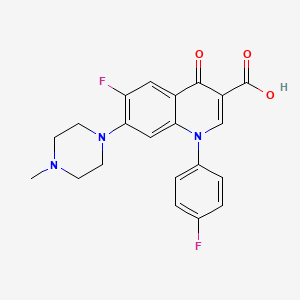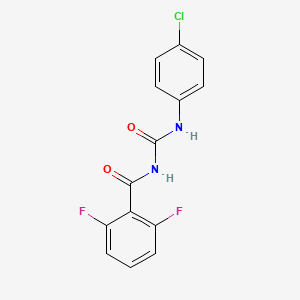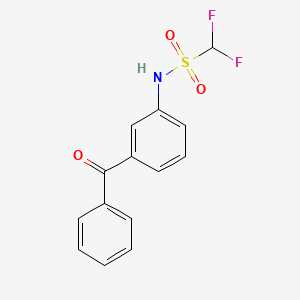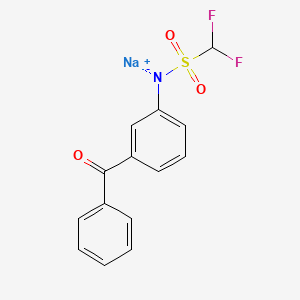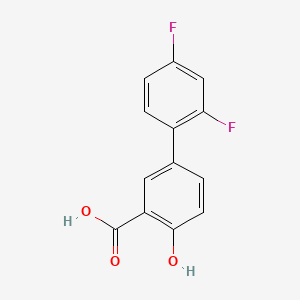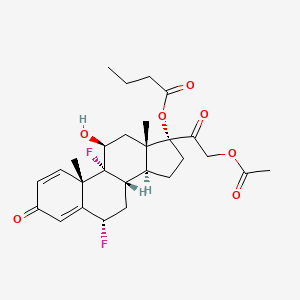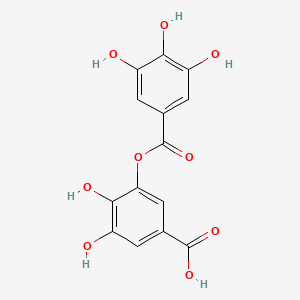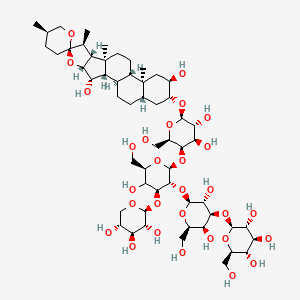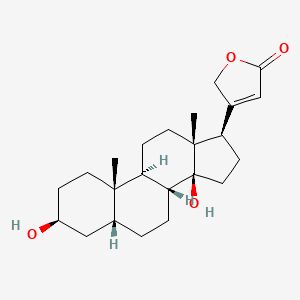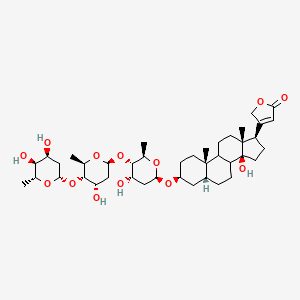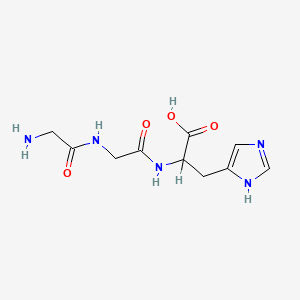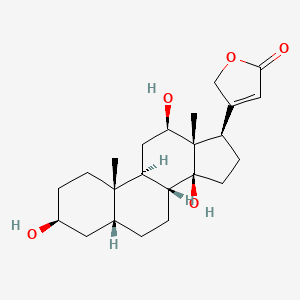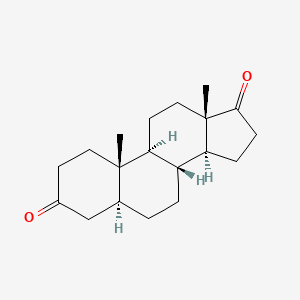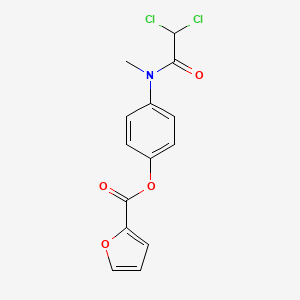
Diloxanide furoate
Overview
Description
Diloxanide furoate is an anti-protozoal drug primarily used in the treatment of infections caused by Entamoeba histolytica, a protozoan responsible for amoebiasis. It is a luminal amebicide, meaning it acts within the intestinal lumen to eliminate the protozoa. Although not approved for use in the United States, it has been widely used in other parts of the world for its effectiveness in treating asymptomatic carriers of the infection .
Mechanism of Action
Target of Action
Diloxanide furoate is an anti-protozoal drug primarily used in the treatment of intestinal amebiasis caused by Entamoeba histolytica . This protozoan parasite is the compound’s primary target .
Mode of Action
It is known that this compound acts as a luminal amebicide . It destroys the trophozoites of E. histolytica, which eventually form into cysts . These cysts are then excreted by individuals infected with asymptomatic amebiasis .
Biochemical Pathways
This compound is a prodrug, which means it is inactive until it is metabolized within the body . It is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient .
Pharmacokinetics
This compound is slowly absorbed from the gastrointestinal tract . Once absorbed, it is hydrolyzed to furoic acid and diloxanide . Diloxanide then undergoes extensive glucuronidation, with 99% of diloxanide occurring as glucuronide and 1% as free diloxanide in the systemic circulation . The bioavailability of diloxanide is 90% . It is rapidly excreted as a glucuronide metabolite via the renal route (90%), and 10% is excreted in the feces as diloxanide .
Result of Action
The primary result of this compound’s action is the destruction of E. histolytica trophozoites and the prevention of amoebic cyst formation . This leads to the elimination of the parasite from the body, thereby treating the infection .
Action Environment
The action of this compound is largely confined to the gastrointestinal tract Factors such as the ph of the stomach and the presence of other substances in the gastrointestinal tract could potentially affect the hydrolysis of this compound and the subsequent absorption of diloxanide .
Biochemical Analysis
Biochemical Properties
Diloxanide furoate is a prodrug, which is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient . . It interacts with the trophozoites of E. histolytica, leading to their destruction and eventual formation into cysts .
Cellular Effects
This compound primarily acts on the cells of the protozoan parasite, E. histolytica . It destroys the trophozoites of E. histolytica that eventually form into cysts . These cysts are then excreted by persons infected with asymptomatic amebiasis .
Molecular Mechanism
It is known that diloxanide may inhibit protein synthesis . It is also known that this compound is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient .
Temporal Effects in Laboratory Settings
It is known that this compound is slowly absorbed from the gastrointestinal tract . The parent compound, diloxanide, is rapidly absorbed and has a bioavailability of approximately 90% .
Dosage Effects in Animal Models
Studies in New Zealand white rabbits given this compound by oral intubation in doses of 120 or 300 mg per kg of body weight per day from the first day to the twenty-ninth day of pregnancy have shown no embryotoxic or teratogenic effects .
Metabolic Pathways
This compound is hydrolyzed to furoic acid and diloxanide in the gastrointestinal tract . Diloxanide then undergoes extensive glucuronidation, with 99% of diloxanide occurring as glucuronide and 1% as free diloxanide in the systemic circulation .
Transport and Distribution
This compound is slowly absorbed from the gastrointestinal tract . The parent compound, diloxanide, is rapidly absorbed and has a bioavailability of approximately 90% . About 90% of diloxanide is rapidly excreted in the urine as the glucuronide metabolite, and 10% is excreted in the feces as diloxanide .
Subcellular Localization
This compound primarily acts in the bowel lumen because it is poorly absorbed . It is a luminal amebicide, meaning it works within the intestines . After being hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient, it interacts with the cells of the protozoan parasite, E. histolytica .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diloxanide furoate is synthesized through a multi-step process. Initially, 4-hydroxy-N-methyl aniline reacts with sodium cyanide and chloral hydrate in the presence of a base to form the intermediate compound. Furoic acid is then prepared by the hypochlorite oxidation of furfuraldehyde at low temperatures. The final step involves the condensation of diloxanide with furoyl chloride to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Diloxanide furoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: this compound is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Major Products Formed: The primary product formed from the hydrolysis of this compound is diloxanide, which is the active form of the drug. Other reactions may yield various by-products depending on the specific conditions and reagents used .
Scientific Research Applications
Diloxanide furoate has several scientific research applications:
Comparison with Similar Compounds
Paromomycin: Another luminal amebicide used to treat amoebiasis.
Iodoquinol: Used similarly to diloxanide furoate for treating intestinal amoebiasis.
Metronidazole and Tinidazole: These are tissue amoebicides used to treat invasive forms of amoebiasis.
Uniqueness of this compound: this compound is unique in its specific action within the intestinal lumen and its effectiveness in treating asymptomatic carriers of Entamoeba histolytica. Unlike tissue amoebicides, it does not act on extraintestinal forms of the infection, making it a specialized treatment option for intestinal amoebiasis .
Properties
IUPAC Name |
[4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYYDXJSHYEDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048999 | |
| Record name | Diloxanide furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diloxanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855852 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Unknown. Diloxanide may inhibit protein synthesis. | |
| Record name | Diloxanide furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3736-81-0 | |
| Record name | Diloxanide furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3736-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diloxanide furoate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diloxanide furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DILOXANIDE FUROATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diloxanide furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(dichloroacetyl)methylamino]phenyl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILOXANIDE FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP4N72IW34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diloxanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of diloxanide furoate against Entamoeba histolytica?
A1: While the exact mechanism of action remains unclear, research suggests that this compound primarily targets the luminal (intestinal) forms of Entamoeba histolytica. [] It is less effective against the tissue forms of the parasite. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C14H11Cl2NO4, and its molecular weight is 328.15 g/mol. []
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, several studies utilized various spectroscopic techniques to characterize this compound:* PMR spectroscopy: A study employed proton nuclear magnetic resonance (PMR) spectroscopy to analyze this compound in both pure form and tablets. The N-CH3 proton signal at δ = 3.23 was used for quantitative analysis. []* UV spectrophotometry: Research commonly uses ultraviolet (UV) spectrophotometry for quantitative analysis, leveraging specific wavelengths for detection and quantification. [, , , , ]
Q4: How does the presence of carbohydrates affect the stability of this compound in solution?
A4: Research indicates that certain carbohydrates can impact this compound stability, particularly in alkaline solutions. Sucrose and glucose, at room temperature, were found to negatively affect the stability. Conversely, fructose, lactose, and sorbitol exhibited minimal impact. []
Q5: Does the inclusion of cyclodextrins influence the stability of this compound?
A5: Studies exploring this compound complexation with cyclodextrins, specifically β-cyclodextrin (βCD), methyl-β-cyclodextrin (MβCD), and hydroxypropyl-β-cyclodextrin (HPβCD), showed varying results. While complexation with MβCD and HPβCD enhanced solubility, βCD formed an exclusion complex. []
Q6: What is the impact of light exposure on the stability of this compound?
A6: this compound exhibits sensitivity to light. Studies demonstrated that exposure to UV-irradiation, artificial light, and sunlight leads to photodegradation. The degradation process typically follows first-order kinetics. [, ]
Q7: Are there any known photoprotective agents for this compound solutions?
A7: Research has identified potential photoprotective agents for this compound. Para-aminobenzoic acid (PABA) and ascorbic acid, as well as a commercially available beverage base containing sugars, buffers, stabilizers, and artificial colors (Tang®), demonstrated photoprotective effects when this compound solutions were exposed to UV irradiation at 254 nm. []
Q8: What are some formulation strategies employed to improve the delivery of this compound?
A8: Researchers have investigated various approaches to enhance this compound delivery:* Colon-Targeted Tablets: Studies explored pH-sensitive polymers like Eudragit S100, Eudragit L 100, and cellulose acetate phthalate to design tablets that release this compound in the colon for localized treatment. []* Alginate Microspheres: Alginate microspheres containing this compound were developed for colon-specific drug delivery, aiming for targeted release at a pH mimicking that of the colon. []
Q9: What analytical methods are commonly employed for the analysis of this compound?
A9: Several analytical techniques are used to characterize and quantify this compound:* High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely employed for the simultaneous determination of this compound in combination with other drugs like metronidazole, tinidazole, and ornidazole. [, , , , , , , , , ] * Thin-Layer Chromatography (TLC): High-performance thin-layer chromatography (HPTLC) offers a rapid and selective method for simultaneous determination of this compound, often in combination with tinidazole. []* Spectrophotometry: UV spectrophotometry is employed for both single-component and multi-component analysis, utilizing specific wavelengths for detection and quantification. [, , , , ] * Derivative Spectrophotometry: Both first- and second-derivative spectrophotometric methods have been developed and validated for analyzing this compound in pharmaceutical formulations. [, ]
Q10: What is the importance of analytical method validation in this compound research?
A10: Method validation is critical in ensuring the accuracy, precision, and reliability of analytical results. Researchers meticulously validate analytical techniques for analyzing this compound, encompassing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness, following ICH guidelines. [, , , , , , , , , , , , , ]
Q11: What is the significance of this compound in treating asymptomatic Entamoeba histolytica infection?
A11: this compound plays a crucial role in treating asymptomatic carriers of Entamoeba histolytica cysts. While often asymptomatic, these individuals can still transmit the infection. [, , , ] this compound effectively targets the luminal parasitic forms, helping to break the cycle of transmission. [, ]
Q12: How does the treatment approach for amoebiasis differ for asymptomatic carriers versus those with invasive disease?
A12: Treatment strategies for amoebiasis vary depending on the clinical presentation:* Asymptomatic Carriers: The primary goal is to eliminate the parasite from the gut to prevent transmission. This compound is often the drug of choice in this scenario. [, , , ] * Invasive Amoebiasis (e.g., amoebic colitis, liver abscess): Treatment typically involves a systemic amoebicide like metronidazole to target both luminal and tissue parasites. Following this, this compound may be administered to eradicate any remaining luminal parasites. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


